

Proposed Alternative: In-depth Technical Guide on the Discovery and Development of Gilteritinib

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Compound of Interest		
Compound Name:	Flt3-IN-18	
Cat. No.:	B12397931	Get Quote

This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the processes involved in bringing a targeted FLT3 inhibitor from conception to preclinical evaluation.

Introduction to FLT3 as a Therapeutic Target in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[2] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[3][4] This ligand-independent activation drives uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 an attractive target for therapeutic intervention.[3][5]

The development of FLT3 inhibitors has been a significant focus in AML research. First-generation inhibitors were often multi-kinase inhibitors with activity against FLT3, but they lacked potency and selectivity, leading to off-target effects.[6][7] This prompted the development of second-generation inhibitors, such as gilteritinib, which were designed for greater potency and selectivity against both FLT3-ITD and FLT3-TKD mutations.[6][8]

The FLT3 Signaling Pathway

Foundational & Exploratory



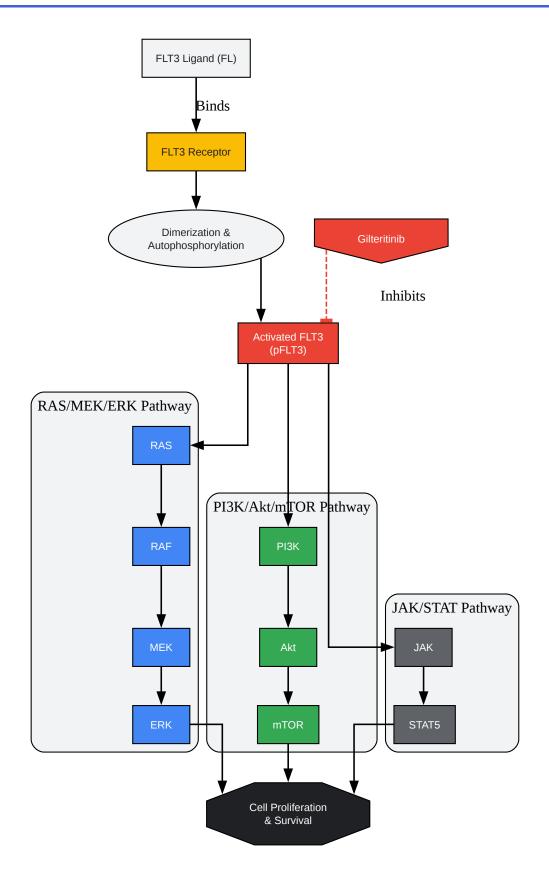


Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including:

- RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.[9]
- PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.[10]
- JAK/STAT Pathway: Particularly STAT5 activation, is a hallmark of FLT3-ITD mutations and is vital for leukemic cell survival and proliferation.[3][10]

Mutated FLT3 receptors are constitutively active, leading to aberrant and continuous activation of these downstream pathways, which drives leukemogenesis.[3]





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FLT3 signaling pathways and the inhibitory action of Gilteritinib.



Discovery and Optimization of Gilteritinib (ASP2215)

The discovery of gilteritinib stemmed from a structure-based drug design and optimization program aimed at identifying a potent and selective FLT3 inhibitor with activity against both ITD and TKD mutations, the latter being a known mechanism of resistance to first-generation inhibitors.

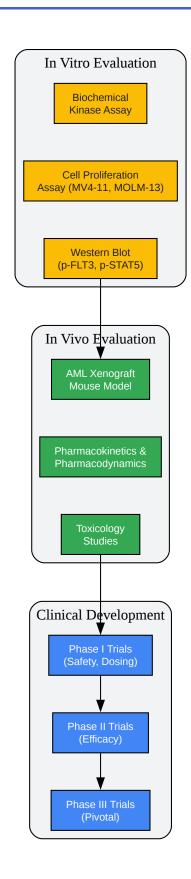
Lead Identification and Structure-Activity Relationship (SAR) Studies

The development process likely began with high-throughput screening of compound libraries to identify initial hits with inhibitory activity against the FLT3 kinase. These hits would then undergo medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, where systematic modifications of the chemical scaffold are made to understand the relationship between the compound's structure and its biological activity. For instance, modifications to different parts of the molecule can enhance binding to the ATP-binding pocket of the FLT3 kinase domain.









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